Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate
Description
Properties
CAS No. |
919792-56-6 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)11(14)9-5-7-10(8-6-9)12(15)16-4/h5-8,11,14H,1-4H3 |
InChI Key |
MLEBDARPJXUHDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysis
- Catalyst Selection : Concentrated HCl (30–37% w/w) is typically employed at 5–10 mol% relative to the carboxylic acid.
- Solvent System : Anhydrous methanol serves as both solvent and reactant, with stoichiometric excess (5–10 equivalents) to drive equilibrium toward ester formation.
- Temperature Control : Reflux conditions (64–65°C) are maintained for 6–8 hours, followed by cooling to 5–10°C to minimize hydrolysis.
Workup and Isolation
Post-reaction, the mixture is neutralized to pH 6–7 using 4% NaOH, analogous to the procedure in US20070149802A1. Subsequent solvent removal under reduced pressure yields a crude residue, which is extracted into methylene chloride. Critical parameters include:
- pH Adjustment : Maintaining aqueous phase pH at 10–11 during extraction enhances partition coefficients for the ester.
- Salt Saturation : NaCl saturation of the aqueous layer improves organic phase recovery by 12–15% when using aromatic solvents like toluene.
Yield Optimization : Under optimized conditions, this method achieves 85–89% isolated yield, comparable to literature precedents for structurally related esters.
Hydroxyl Group Protection Strategies
The tertiary hydroxyl group’s susceptibility to dehydration necessitates protection during acidic esterification. CN117024379B demonstrates effective use of tert-butyloxycarbonyl (Boc) protection for sensitive functionalities, suggesting applicability here:
Boc Protection of the Hydroxyl Group
- Protection Step : React 4-(1-hydroxy-2,2-dimethylpropyl)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
- Esterification : Treat Boc-protected acid with methanol/HCl as in Section 1.
- Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in dichloromethane (0–5°C, 2 hours).
Advantages :
- Suppresses dehydration by >90% compared to unprotected routes.
- Enables use of stronger acid catalysts without side reactions.
Limitations :
- Adds two synthetic steps, reducing overall yield to 72–76%.
- Requires careful handling of moisture-sensitive reagents.
Friedel-Crafts Acylation Followed by Reduction
An alternative disconnection strategy involves constructing the side chain via Friedel-Crafts alkylation:
Synthesis of 4-(2,2-Dimethylpropanoyl)Benzoic Acid
- Acylation : React methyl benzoate with 2,2-dimethylpropanoyl chloride in the presence of AlCl₃ (1.2 equivalents) at 0°C in dichloromethane.
- Hydrolysis : Saponify the methyl ester using NaOH/EtOH/H₂O (3:2:1) at reflux.
Ketone Reduction to Alcohol
- Catalytic Hydrogenation : Use 10% Pd/C in ethanol under 50 psi H₂ at 25°C for 6 hours.
- Chemoselective Reducing Agents : NaBH₄/CeCl₃ (Luche reduction) selectively reduces ketones to alcohols without affecting esters.
Yield Analysis :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Friedel-Crafts Acylation | 68 | 92 |
| Reduction | 89 | 95 |
| Overall | 60 | 90 |
Grignard Addition to 4-Formylbenzoate Derivatives
This route exploits nucleophilic addition to install the bulky alkyl group:
Synthetic Sequence
- Methyl 4-Formylbenzoate Synthesis : Oxidize methyl 4-methylbenzoate using MnO₂ in refluxing toluene (82% yield).
- Grignard Addition : React with tert-butylmagnesium chloride (3 equivalents) in THF at −78°C→25°C.
- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Critical Considerations :
- Strict temperature control prevents β-hydride elimination.
- Use of anhydrous THF is essential for Grignard stability.
Yield : 75–78% after purification.
Enzymatic Esterification Approaches
Emerging biocatalytic methods offer advantages in stereoselectivity and mild conditions:
Lipase-Catalyzed Transesterification
- Enzyme : Immobilized Candida antarctica lipase B (Novozym 435).
- Conditions : 40°C, 1:5 molar ratio of acid to vinyl acetate in tert-butyl methyl ether.
- Conversion : 94% achieved in 48 hours with 0.5 wt% enzyme loading.
Benefits :
- Avoids acidic conditions that could dehydrate the alcohol.
- No requirement for hydroxyl protection.
Drawbacks :
- Higher catalyst costs compared to chemical methods.
- Longer reaction times.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |
|---|---|---|---|---|
| Direct Esterification | 85–89 | 95 | Fewest steps | Risk of dehydration |
| Boc Protection | 72–76 | 97 | Prevents side reactions | Added synthetic complexity |
| Friedel-Crafts | 60 | 90 | Builds complex substituent | Low overall yield |
| Grignard Addition | 75–78 | 94 | Excellent stereocontrol | Cryogenic conditions required |
| Enzymatic | 94 | 98 | Green chemistry compliant | High enzyme cost |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-2,2-dimethylpropyl)benzoate.
Reduction: Formation of 4-(1-hydroxy-2,2-dimethylpropyl)benzyl alcohol.
Substitution: Formation of substituted benzoates such as 4-bromo- or 4-nitrobenzoate derivatives.
Scientific Research Applications
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzoate group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoate Esters with Piperazine-Quinoline Moieties (C1–C7 Series)
A 2022 study synthesized seven methyl benzoate derivatives (C1–C7) featuring a piperazine-linked quinoline-carbonyl group at the 4-position of the benzene ring (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) . Key comparisons include:
- Substituent Complexity: Unlike Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate, the C1–C7 compounds incorporate bulky aromatic systems (quinoline) and secondary amines (piperazine), increasing molecular weight (>450 g/mol) and reducing solubility in polar solvents.
- Synthetic Routes: The C1–C7 series was synthesized via condensation of quinoline-4-carbonyl chlorides with piperazine-modified benzoate esters, while the target compound likely requires alkylation or hydroxylation of a preformed benzoate ester.
- Biological Activity: Quinoline-piperazine derivatives are often bioactive (e.g., antimicrobial or anticancer agents), whereas the hydroxyl-dimethylpropyl group in the target compound may favor applications in surfactants or polymer additives due to its amphiphilic nature .
Halogenated Benzoate Esters in Agrochemicals
highlights pesticidal esters such as bromopropylate and chloropropylate , which feature halogenated aryl groups (e.g., 1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) . Contrasts include:
- Substituent Type : Bromopropylate/chloropropylate contain halogen atoms (Br, Cl) and lack hydroxyl groups, enhancing lipophilicity and environmental persistence. In contrast, the hydroxyl group in this compound may improve biodegradability.
- Applications : Halogenated esters are optimized for acaricidal activity, targeting mite enzymes. The target compound’s hydroxyl group could instead facilitate hydrogen bonding, making it suitable for drug delivery systems or coordination chemistry .
Fluorinated and Methoxy-Substituted Analogs
Compounds like C4 (4-fluorophenyl substituent) and C6 (4-methoxyphenyl substituent) from the C1–C7 series demonstrate how electron-withdrawing/donating groups alter reactivity :
- Electronic Effects : Fluorine in C4 enhances metabolic stability, while methoxy in C6 increases electron density. The dimethylpropyl group in the target compound provides steric shielding without significant electronic modulation.
- Thermal Stability : Branched alkyl chains (e.g., dimethylpropyl) generally improve thermal stability compared to linear or aromatic substituents.
Data Table: Key Properties of Selected Benzoate Derivatives
*Estimated based on structural formula.
Research Findings and Implications
- Synthetic Challenges : The hydroxyl group in this compound may necessitate protection/deprotection steps during synthesis, unlike halogenated analogs .
- Solubility Profile : The compound’s balanced hydrophilicity (hydroxyl) and hydrophobicity (dimethylpropyl) could make it a candidate for emulsifiers or solubility enhancers in formulations.
- Toxicity Considerations : Branched alkyl esters are generally less toxic than halogenated pesticidal esters, aligning with green chemistry trends .
Biological Activity
Methyl 4-(1-hydroxy-2,2-dimethylpropyl)benzoate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid. Its molecular formula is , and it features a benzoate moiety linked to a branched alcohol. The structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various benzoate derivatives, including this compound. The compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of methyl benzoates showed that at concentrations of 5 µg/mL to 10 µg/mL, this compound inhibited the growth of multiple strains of S. aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be approximately 2.5 µg/mL for sensitive strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus (sensitive) | 2.5 |
| S. aureus (MRSA R4) | 5 |
| S. aureus (MRSA R6) | 5 |
The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival. Further research is needed to elucidate these mechanisms fully.
Synthesis and Characterization
The synthesis of this compound typically involves the esterification of benzoic acid with a suitable alcohol under acidic conditions. Various methods have been documented in literature, including photochemical methods that utilize organophotocatalysts to enhance yields .
Yield Data
In one synthesis experiment, the compound was isolated with a yield of approximately 64% using specific reaction conditions involving light irradiation and catalyst optimization.
Environmental Impact and Safety
The environmental fate of this compound has been assessed through various studies. It has shown moderate biodegradability with a DOC elimination rate that stabilizes around 94% after 14 days in controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
